1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
Description
1-[5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 1-methylpyrazol-4-yl group and at the 3-position with a methanamine moiety. This structure combines the electron-rich pyrazole and isoxazole rings, which are known to influence pharmacokinetic properties such as solubility and bioavailability.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)11-13-8/h2,4-5H,3,9H2,1H3 |
InChI Key |
QDTMUSJMUIACGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxamide with a suitable reagent to form the desired product. One common method involves the use of lithium aluminum hydride (LAH) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at elevated temperatures, followed by the addition of water and sodium hydroxide to quench the reaction .
Chemical Reactions Analysis
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of solvents like THF, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of oxazole and pyrazole compounds exhibit significant anticancer properties. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. For example, similar compounds have induced apoptosis in cancer cells via mitochondrial pathways, demonstrating their potential as therapeutic agents against various cancers .
Anti-inflammatory Effects
The compound's structural characteristics allow it to modulate inflammatory pathways effectively. Research indicates that it can influence cytokine production, thereby exhibiting anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Material Science
Polymer Chemistry
The unique properties of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various substrates allows for the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Agricultural Chemistry
Pesticidal Properties
Preliminary investigations suggest that this compound may possess pesticidal properties, making it a candidate for further research in agricultural applications. Its efficacy against specific pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | HDAC | Inhibition | |
| Anticancer | Thymidylate Synthase | Induction of Apoptosis | |
| Anti-inflammatory | Cytokine Production | Modulation | |
| Pesticidal | Various Pests | Efficacy |
Case Study 1: Anticancer Research
A study conducted by Prabhakar et al. demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro. The research utilized various cancer cell lines and assessed the compound's effectiveness through cell viability assays and apoptosis detection methods .
Case Study 2: Anti-inflammatory Effects
Research published in the Oriental Journal of Chemistry highlighted the anti-inflammatory potential of oxazole derivatives, indicating that compounds structurally related to this compound could significantly reduce inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s key distinguishing feature is the 1-methylpyrazol-4-yl substituent on the isoxazole ring. Comparisons with similar compounds highlight the impact of substituent variations on molecular properties:
(a) Pyrazole vs. Aromatic Ring Substitutions
- [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine (): Substituting pyrazole with a p-tolyl group introduces a planar aromatic system, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity. Molecular formula: C₁₁H₁₂N₂O; molecular weight: 188.23 .
- [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride (): A chloro substituent at the phenyl ring’s ortho position increases electronegativity and may improve metabolic stability. Molecular formula: C₁₀H₁₀Cl₂N₂O; molecular weight: 257.11 .
(b) Hydrochloride Salts
Compounds like {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride () and 1-[1-(1,2-oxazol-3-yl)cyclopropyl]methanamine hydrochloride () demonstrate the use of hydrochloride salts to enhance solubility and crystallinity, a common strategy in drug development .
Molecular Properties and Purity
Most analogs, including the target compound, are reported with 95% purity (), indicating standardized synthesis and purification protocols. Key molecular data are summarized below:
| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| Target Compound | 1-Methyl-1H-pyrazol-4-yl | C₈H₁₁N₄O* | 179.20* | Not provided | 95% |
| [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | 4-Methylphenyl | C₁₁H₁₂N₂O | 188.23 | 893639-11-7 | 95% |
| [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanamine | 2-Chlorophenyl | C₁₀H₁₀Cl₂N₂O | 257.11 | 1160245-59-9 | 95% |
| [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | 4-Chlorophenyl | C₁₀H₉ClN₂O | 208.65* | 893639-01-5 | 95% |
*Inferred based on structural analogs; exact values require experimental validation.
Research Implications and Gaps
- Electronic Properties : The pyrazole’s electron-donating methyl group may enhance nucleophilicity compared to chlorophenyl or toluyl substituents, impacting reactivity in cross-coupling reactions.
- Biological Activity : Structural similarities to compounds in and hint at possible kinase inhibition or antimicrobial activity, though targeted studies are needed.
- Crystallography : The widespread use of SHELXL () in small-molecule refinement underscores the importance of crystallographic data for validating structural hypotheses .
Biological Activity
1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The chemical formula for this compound is with a molecular weight of 178.19 g/mol. Its structure includes a pyrazole moiety and an oxazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 23005621 |
Anticancer Activity
Research indicates that compounds containing oxazole and pyrazole rings exhibit significant anticancer properties. A study highlighted that derivatives of oxazole demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | MCF7 | 58.44 ± 8.75 |
| Oxazole Derivative B | A549 | 99.87 ± 10.90 |
| Doxorubicin | MCF7 | 47.17 ± 7.43 |
The above table illustrates the comparative cytotoxicity of related compounds against selected cancer cell lines, indicating that certain derivatives may exhibit lower IC50 values than established chemotherapeutic agents like doxorubicin.
The proposed mechanisms for the anticancer activity of compounds similar to this compound include:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of caspase pathways .
- Inhibition of Kinases : Some oxazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as VEGFR and Aurora A kinase .
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related pyrazole derivatives have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (mg/mL) |
|---|---|---|
| Pyrazole Derivative A | S. aureus | 0.0039 |
| Pyrazole Derivative B | E. coli | 0.025 |
This table summarizes the antimicrobial effectiveness of related compounds, showcasing their potential as therapeutic agents against bacterial infections.
Case Studies
A notable case study involved the synthesis and evaluation of various oxazolo[5,4-d]pyrimidine derivatives that were structurally similar to our compound of interest. These derivatives were tested for their anticancer activity against multiple cell lines and showed promising results in inhibiting tumor growth and inducing apoptosis . The findings support the hypothesis that modifications in the oxazole structure can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
